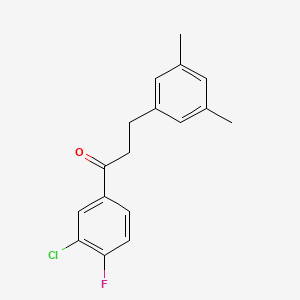

3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

Beschreibung

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is an organic compound with the molecular formula C17H16ClFO It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluoro substituents on the aromatic ring

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-16(19)15(18)10-14/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDWWRXZXMBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644904 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-78-4 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:

Starting Materials: 3,5-dimethylphenyl chloride, 4-fluorobenzoyl chloride, and aluminum chloride (AlCl3) as a catalyst.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2). The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Procedure: The 3,5-dimethylphenyl chloride is first reacted with aluminum chloride to form an electrophilic complex. This complex then reacts with 4-fluorobenzoyl chloride to yield the desired product, 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with methoxy or tert-butyl groups.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone

- 4’-Fluoro-3-(3,5-dimethylphenyl)propiophenone

- 3’-Chloro-4’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is unique due to the combination of chloro, dimethylphenyl, and fluoro substituents, which confer specific chemical and biological properties. This combination may enhance its reactivity and potential biological activity compared to similar compounds with fewer or different substituents.

Biologische Aktivität

3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, an aromatic ketone, has garnered attention for its potential biological activities. This compound features a chloro group and a fluoropropiophenone moiety, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.76 g/mol

- CAS Number : 898780-94-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (chloro and fluoro) enhances its potential to modulate biological pathways through mechanisms such as:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, which could be a mechanism for its biological activity.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound's structure suggests potential effectiveness against a range of bacterial and fungal pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate Inhibition | |

| Fungi | Significant Inhibition |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 μM, indicating significant anticancer activity. -

Antimicrobial Efficacy :

Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against both pathogens, suggesting its potential as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties due to its specific functional groups.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-Chloro-4-fluorobenzophenone | Moderate | Low |

| 4-Bromo-2-methylphenol | Low | High |

Q & A

What are the optimal synthetic routes for 3'-chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst like anhydrous AlCl₃. Key variables include solvent choice (e.g., dichloromethane), stoichiometry, and reaction temperature. Post-synthesis purification involves recrystallization or column chromatography to isolate the product . Industrial-scale production emphasizes controlled conditions to minimize side reactions, with yields reported between 60–85% depending on substituent steric effects .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and confirms regioselectivity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (C₁₆H₁₄ClFO₂, 303.5 g/mol) . Single-crystal X-ray diffraction, as demonstrated in analogous structures, provides definitive confirmation of stereochemistry and crystal packing .

How do steric and electronic effects of the 3,5-dimethylphenyl and 4'-fluoro substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

The 3,5-dimethylphenyl group introduces steric hindrance, slowing electrophilic substitution but enhancing stability in catalytic systems. Fluorine’s electron-withdrawing nature increases electrophilicity at the ketone carbonyl, favoring nucleophilic additions. Computational studies (e.g., DFT) predict activation barriers for reactions like Suzuki-Miyaura coupling, where steric bulk may necessitate tailored ligands (e.g., bulky phosphines) .

What methodologies are recommended for evaluating this compound’s biological activity, particularly in anticancer research?

Advanced Research Question

In vitro assays using HeLa and MCF-7 cell lines (MTT or SRB assays) measure cytotoxicity, with IC₅₀ values typically reported in μM ranges. Structure-activity relationship (SAR) studies compare halogen positioning (e.g., 3'-Cl vs. 4'-F) and aryl substitutions (e.g., 3,5-dimethylphenyl vs. methoxyphenyl) to optimize bioactivity. Metabolite profiling via LC-MS identifies degradation pathways and potential prodrug candidates .

How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference compounds (e.g., cisplatin) and validate via dose-response curves. Meta-analyses of structurally similar compounds (e.g., 3-chloro-4'-fluoropropiophenone derivatives) contextualize outliers .

What strategies mitigate regioselectivity challenges during functionalization of the propiophenone core?

Advanced Research Question

Directed ortho-metalation (DoM) using directing groups (e.g., sulfonyl or amide) ensures precise functionalization. Catalytic systems like Pd/XPhos enhance selectivity in C–H activation, while protecting groups (e.g., silyl ethers) shield reactive sites during multi-step syntheses .

How do environmental factors (pH, light, temperature) affect the compound’s stability, and what analytical methods track degradation?

Advanced Research Question

Accelerated stability studies under ICH guidelines (40°C/75% RH) identify degradation products via LC-MS. Photooxidation pathways are monitored using UV-vis spectroscopy, while pH-dependent hydrolysis (e.g., ketone to carboxylic acid) is quantified via NMR .

What computational tools predict interactions between this compound and biological targets (e.g., kinases)?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like EGFR or tubulin. Pharmacophore mapping aligns substituent motifs with known inhibitors, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.